molecular formula C17H18N6O2S2 B2927619 7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-1,3-dimethyl-8-(methylamino)-1H-purine-2,6(3H,7H)-dione CAS No. 850914-99-7

7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-1,3-dimethyl-8-(methylamino)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2927619
CAS No.: 850914-99-7
M. Wt: 402.49
InChI Key: GRFDKSRRSUBMFA-UHFFFAOYSA-N
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Description

This compound is a purine-2,6-dione derivative featuring a benzo[d]thiazole-2-thioethyl group at position 7 and a methylamino group at position 8. The 1- and 3-positions are substituted with methyl groups, forming a rigid heterocyclic scaffold. Its synthesis likely involves nucleophilic substitution or coupling reactions, as seen in analogous purine derivatives .

Properties

IUPAC Name

7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-1,3-dimethyl-8-(methylamino)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O2S2/c1-18-15-20-13-12(14(24)22(3)17(25)21(13)2)23(15)8-9-26-16-19-10-6-4-5-7-11(10)27-16/h4-7H,8-9H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRFDKSRRSUBMFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC2=C(N1CCSC3=NC4=CC=CC=C4S3)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-1,3-dimethyl-8-(methylamino)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Benzo[d]thiazole Moiety: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Attachment of the Benzo[d]thiazole to the Purine Scaffold: This step involves the nucleophilic substitution reaction where the benzo[d]thiazole derivative reacts with a halogenated purine compound.

    Introduction of the Methylamino Group: This is typically done via a nucleophilic substitution reaction using methylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzo[d]thiazole moiety.

    Reduction: Reduction reactions can target the nitro groups if present or reduce double bonds within the structure.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially at the purine and benzo[d]thiazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated compounds, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the purine or benzo[d]thiazole rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

Biologically, the compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, research focuses on its potential therapeutic effects. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial properties, making it a promising lead compound for new drugs.

Industry

Industrially, the compound could be used in the development of new materials with specific electronic or optical properties due to its heterocyclic structure.

Mechanism of Action

The mechanism of action of 7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-1,3-dimethyl-8-(methylamino)-1H-purine-2,6(3H,7H)-dione involves its interaction with molecular targets such as enzymes or receptors. The benzo[d]thiazole moiety can bind to specific sites on proteins, altering their function. The purine scaffold may mimic natural nucleotides, interfering with nucleic acid processes.

Comparison with Similar Compounds

Key Findings :

  • Pyridinyloxy substituents (e.g., compound 3j in ) eliminate caffeine-like CNS effects but retain peripheral analgesic activity, suggesting the 8-position’s role in target selectivity.
  • Sulfonyl groups (e.g., compound 34 in ) enhance electrophilicity, improving interactions with kinase active sites.
  • Methylamino in the main compound may balance hydrogen-bonding capacity and lipophilicity, favoring kinase or adenosine receptor binding.

Substituent Variations at Position 7

The 7-position influences steric bulk and electronic properties:

Compound Name Position 7 Substituent Impact on Properties Reference
Main Compound Benzo[d]thiazol-2-ylthioethyl Enhanced aromatic π-stacking
7-Ethyl derivative Ethyl Reduced steric hindrance
7-(3-Methylbenzyl) derivative 3-Methylbenzyl Increased hydrophobicity
7-(2-Hydroxy-2-phenylethyl) derivative 2-Hydroxy-2-phenylethyl Potential metabolic instability

Key Findings :

  • Benzo[d]thiazole-thioethyl in the main compound introduces a rigid aromatic system, likely improving target affinity compared to simpler alkyl chains (e.g., ethyl in ).
  • Hydroxy-substituted analogs (e.g., ) may undergo faster oxidative metabolism due to the presence of hydroxyl groups.

Biological Activity

The compound 7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-1,3-dimethyl-8-(methylamino)-1H-purine-2,6(3H,7H)-dione is a complex organic molecule with significant potential in medicinal chemistry. Its structure incorporates a purine core modified with benzo[d]thiazole and methylamino groups, which are known to enhance biological activity. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Molecular Characteristics

  • Molecular Formula : C24H24N6O2S2
  • Molecular Weight : 492.6 g/mol
  • IUPAC Name : 7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-8-[benzyl(methyl)amino]-1,3-dimethylpurine-2,6-dione

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The benzo[d]thiazole moiety may facilitate binding to enzymes or receptors involved in cellular signaling pathways. The purine structure is known for its role in nucleic acid metabolism and cell signaling, suggesting that this compound could influence processes such as cell proliferation and apoptosis.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, derivatives of purine and thiazole have shown promising results in inhibiting cancer cell lines through mechanisms such as:

  • Induction of apoptosis
  • Inhibition of cell cycle progression
  • Modulation of signaling pathways related to cancer growth

In vitro studies have demonstrated that related compounds exhibit significant cytotoxicity against various cancer cell lines (e.g., HCT-116 and MCF-7) with IC50 values indicating effective potency .

CompoundCell LineIC50 (µM)
7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-1,3-dimethyl-8-(methylamino)-1H-purineHCT-116TBD
Similar Compound AMCF-716.19 ± 1.35
Similar Compound BHCT-11617.16 ± 1.54

Anti-inflammatory Properties

The compound's structural features suggest potential anti-inflammatory effects. The presence of the thiazole ring is associated with anti-inflammatory activities due to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses .

Antioxidant Activity

Compounds with similar moieties have also been noted for their antioxidant properties, which can protect cells from oxidative stress by scavenging free radicals and reducing lipid peroxidation .

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds:

  • Anticancer Studies : Research indicated that compounds containing purine derivatives showed significant inhibition of tumor growth in animal models when administered at specific dosages.
  • Mechanistic Insights : Detailed mechanistic studies revealed that these compounds could modulate key signaling pathways such as PI3K/Akt and MAPK pathways, which are crucial for cancer cell survival and proliferation.
  • Pharmacological Evaluations : In vivo evaluations demonstrated that related compounds exhibited favorable pharmacokinetic profiles, including good bioavailability and metabolic stability.

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